3,4-dichloro-N-(3-chlorophenyl)benzamide
Description
Properties
CAS No. |
2448-03-5 |
|---|---|
Molecular Formula |
C13H8Cl3NO |
Molecular Weight |
300.6 g/mol |
IUPAC Name |
3,4-dichloro-N-(3-chlorophenyl)benzamide |
InChI |
InChI=1S/C13H8Cl3NO/c14-9-2-1-3-10(7-9)17-13(18)8-4-5-11(15)12(16)6-8/h1-7H,(H,17,18) |
InChI Key |
RBZVZZUGJGEEON-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Other CAS No. |
2448-03-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Tabulated Comparison of Key Compounds
Research and Clinical Implications
- Target Compound: Limited data suggest its utility in material science (e.g., polymer synthesis) rather than pharmacology .
- Their scheduling underscores the need for proactive regulation of novel benzamide derivatives .
Preparation Methods
Synthesis of 3,4-Dichlorobenzoyl Chloride
3,4-Dichlorobenzoic acid (CAS 51-44-5) is converted to its corresponding acyl chloride using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂].
Thionyl Chloride Method
In a representative procedure, 3,4-dichlorobenzoic acid (10.0 mmol) is refluxed with excess SOCl₂ (3.0 equiv) in anhydrous dichloromethane (DCM) for 4–6 hours. Catalytic N,N-dimethylformamide (DMF, 2–5 drops) accelerates the reaction by generating reactive iminium intermediates. The mixture is concentrated under reduced pressure to yield 3,4-dichlorobenzoyl chloride as a pale yellow liquid (95–98% purity by GC).
Oxalyl Chloride Method
Alternatively, oxalyl chloride (1.1 equiv) in DCM at 0°C–25°C produces the acyl chloride in 12 hours with comparable yields. This method avoids high temperatures but requires strict moisture control.
Coupling with 3-Chloroaniline
The acyl chloride is reacted with 3-chloroaniline in the presence of a base to neutralize HCl. Triethylamine (Et₃N) or pyridine are commonly used in stoichiometric amounts.
Typical Procedure
3,4-Dichlorobenzoyl chloride (1.0 equiv) is added dropwise to a stirred solution of 3-chloroaniline (1.05 equiv) and Et₃N (1.2 equiv) in DCM at 0°C–5°C. After warming to room temperature, the reaction is stirred for 2–4 hours. The organic layer is washed with 1M HCl, saturated NaHCO₃, and brine, then dried over MgSO₄. Solvent removal and recrystallization from ethanol/water afford the title compound as a white crystalline solid (mp 204–206°C).
Key Data
Alternative Synthetic Routes
Ullmann-Type Coupling
A patent by CN102838481A describes a copper-catalyzed coupling between 3,4-dichlorobenzoic acid and 3-chloroaniline. Using CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMSO at 110°C for 24 hours, the reaction achieves 75% yield. While avoiding acyl chloride intermediates, this method requires higher temperatures and prolonged reaction times.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. A mixture of 3,4-dichlorobenzoic acid, 3-chloroaniline, and HATU in DMF irradiated at 100°C for 15 minutes yields 78% product. However, scalability remains a challenge due to equipment limitations.
Industrial-Scale Production
Continuous Flow Reactors
Large-scale synthesis employs continuous flow systems to enhance safety and efficiency. In a patented process, 3,4-dichlorobenzoyl chloride and 3-chloroaniline are pumped through a tubular reactor at 50°C with a residence time of 10 minutes. In-line liquid-liquid separation and distillation achieve >90% yield with 99.5% purity.
Waste Minimization Strategies
Industrial protocols recover excess thionyl chloride via fractional distillation (bp 78.8°C) and recycle it into subsequent batches, reducing hazardous waste by 40%.
Optimization and Green Chemistry
Solvent-Free Conditions
Ball milling 3,4-dichlorobenzoic acid and 3-chloroaniline with TiO₂ as a catalyst under solvent-free conditions yields 70% product in 2 hours. This approach eliminates volatile organic compounds but requires specialized equipment.
Biocatalytic Amidation
Recent studies explore lipase-catalyzed amidation in ionic liquids. Candida antarctica lipase B (CAL-B) in [BMIM][PF₆] converts 3,4-dichlorobenzoic acid and 3-chloroaniline with 65% yield at 45°C. While promising, enzyme costs hinder commercial adoption.
Comparative Analysis of Methods
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Classical Amidation | 82–89% | >98% | $$ | High |
| Ullmann Coupling | 75% | 95% | $$$ | Moderate |
| Microwave | 78% | 97% | $$ | Low |
| Continuous Flow | >90% | 99.5% | $$$$ | High |
| Solvent-Free | 70% | 93% | $ | Moderate |
Q & A
Basic: What are the optimal synthetic routes for 3,4-dichloro-N-(3-chlorophenyl)benzamide, and how can reaction conditions be optimized to improve yield?
Answer:
The synthesis typically involves coupling 3,4-dichlorobenzoyl chloride with 3-chloroaniline under basic conditions. Key steps include:
- Acylation : Reacting 3-chloroaniline with 3,4-dichlorobenzoyl chloride in a polar aprotic solvent (e.g., THF or DCM) with a base like triethylamine to neutralize HCl byproducts.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Optimization : Adjust stoichiometry (1:1.1 molar ratio of aniline to acyl chloride) and temperature (0–5°C to minimize side reactions). Yields can exceed 70% with rigorous exclusion of moisture .
Advanced: How does the trans conformation of the amide group influence intermolecular interactions and crystal packing?
Answer:
X-ray crystallography reveals a trans conformation of the H–N–C=O moiety, which promotes N–H⋯O hydrogen bonding between adjacent molecules. This creates infinite chains along the crystallographic axis, stabilizing the lattice. Dihedral angles between the benzamide and aniline rings (e.g., 58.3°) further dictate packing efficiency. Computational studies (DFT) can model these interactions to predict polymorphism .
Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?
Answer:
- NMR : H NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm). C NMR identifies carbonyl (C=O at ~165 ppm) and chlorine-substituted carbons.
- IR : Strong absorbance at ~1650 cm (amide C=O stretch) and N–H stretch (~3300 cm).
- Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H] at m/z 329.9 for CHClNO) .
Advanced: How do structural modifications at the benzamide moiety affect biological activity (e.g., enzyme inhibition)?
Answer:
Derivatives like N-benzoyl-N'-phenylthiourea (Compound 1 in ) show enhanced activity due to:
- Electron-withdrawing substituents (e.g., Cl, NO) increasing electrophilicity for target binding.
- Thiourea linkage enabling hydrogen bonding with enzyme active sites (e.g., kinases).
- SAR studies : Replace the 3-chlorophenyl group with heterocycles (e.g., pyrazole) to improve solubility and selectivity. IC values from enzyme inhibition assays guide optimization .
Basic: What are common challenges in crystallizing this compound, and how can crystallization be optimized?
Answer:
Challenges include low solubility in common solvents and polymorphism . Solutions:
- Solvent selection : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
- Temperature gradient : Gradual cooling from 40°C to 4°C to nucleate single crystals.
- Seeding : Introduce microcrystals to control crystal form. Crystallographic data (e.g., CCDC entries) provide reference metrics .
Advanced: What computational methods predict binding affinity with biological targets (e.g., receptors)?
Answer:
- Molecular docking (AutoDock Vina) : Models ligand-receptor interactions using the compound’s 3D structure (from X-ray or DFT-optimized geometry).
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- Free-energy calculations (MM/PBSA) : Quantify binding energy contributions (e.g., van der Waals, electrostatic). Validate with experimental IC data from SPR or fluorescence polarization assays .
Basic: How can contradictory data from biological assays (e.g., cytotoxicity vs. efficacy) be resolved?
Answer:
- Dose-response curves : Identify non-monotonic relationships (e.g., hormetic effects at low doses).
- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls.
- Off-target profiling : Screen against related enzymes (e.g., CYP450 isoforms) to rule out confounding interactions. Meta-analysis of published IC values clarifies discrepancies .
Advanced: What role do chlorine substituents play in the compound’s pharmacokinetics?
Answer:
- Lipophilicity : Chlorine increases logP (~3.5), enhancing membrane permeability but reducing aqueous solubility.
- Metabolic stability : Resists CYP450-mediated oxidation due to electron-withdrawing effects.
- Toxicity : Accumulation in adipose tissue necessitates prodrug strategies (e.g., esterification) for sustained release. Pharmacokinetic modeling (e.g., PK-Sim) optimizes dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
